molecular formula C16H14O5 B1236169 Kushenin

Kushenin

Cat. No.: B1236169
M. Wt: 286.28 g/mol
InChI Key: NYGZYUAVZPIKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kushenin is a natural product found in Sophora flavescens and Lespedeza homoloba with data available.

Scientific Research Applications

1. Anticancer Potential

Kushenin has shown promise in combating hepatocarcinoma, a type of liver cancer. Its mechanisms include inhibiting cell proliferation, inducing apoptosis and differentiation, blocking cell cycle progression, and inhibiting angiogenesis in cancer cells (Huang Zan-son, 2011).

2. Anti-inflammatory Effects

In the context of ulcerative colitis, this compound significantly inhibits the expression of NF-κB mRNA in colitis cells, suggesting its potential in managing inflammatory bowel diseases (Zhong Zhendong, 2012).

3. Antiviral Properties

This compound, combined with other treatments like thymosin α1, has shown effectiveness in the treatment of decompensated liver cirrhosis, especially in improving clinical symptoms and indexes in patients (Du Xin-we, 2015).

4. Combination Therapies in Hepatitis B

A systematic review revealed that this compound combined with antiviral drugs like adefovir dipivoxil or entecavir improves the clinical efficacy of chronic hepatitis B treatment, enhancing seroconversion rates and decreasing viral levels without significant adverse events (Qingying Liao et al., 2021).

5. Hepatic Fibrosis and Kidney Disease

This compound has been observed to suppress tubular epithelial-mesenchymal transformation in kidney disease, potentially by regulating TGF-β1 and Smad3 expression, indicating its role in managing renal fibrosis (Liu Xiao-cheng, 2006).

6. Colonic Tissue Repair

In a study involving ulcerative colitis rats, this compound combined with mesenchymal stem cells showed a synergistic effect in reducing inflammation and repairing colonic mucosa damage (Zhang Xiamen, 2013).

7. Pharmacokinetics in Humans

Research on the pharmacokinetics of this compound tablets in healthy volunteers has provided valuable insights into its absorption and bioavailability, aiding in the development of effective dosage forms (Shi-xian Quan, 2005).

8. Hepatitis C Treatment

This compound has shown efficacy in treating chronic hepatitis C, particularly in patients after renal transplantation, by inhibiting HCV proliferation and protecting liver cells without affecting renal graft function (Yang Li et al., 2008).

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

8-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

InChI

InChI=1S/C16H14O5/c1-19-15-5-10-11-7-20-13-4-8(17)2-3-9(13)16(11)21-14(10)6-12(15)18/h2-6,11,16-18H,7H2,1H3

InChI Key

NYGZYUAVZPIKBZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C3COC4=C(C3O2)C=CC(=C4)O)O

Canonical SMILES

COC1=C(C=C2C(=C1)C3COC4=C(C3O2)C=CC(=C4)O)O

Synonyms

kushenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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